Regioisomeric Substitution Pattern: 3-yl Acetic Acid vs. 2-yl Acetic Acid Isomer
The target compound, 2-(4-cyanothiophen-3-yl)acetic acid, and its closest commercially cataloged regioisomer, 2-(4-cyanothiophen-2-yl)acetic acid (CAS 1508729-61-0), share identical molecular formula (C₇H₅NO₂S) and molecular weight (167.19 g/mol) but differ in the attachment position of the acetic acid side chain relative to the thiophene sulfur atom . The 3-yl isomer (target) positions the acetic acid group at the β-carbon of the thiophene ring, whereas the 2-yl isomer places it at the α-carbon, directly adjacent to sulfur. This regioisomeric difference is encoded in distinct SMILES notations and produces measurably different steric accessibility of the cyano group for subsequent derivatization reactions. In the glucagon receptor antagonist patent series, cyanothiophene regioisomers demonstrated IC₅₀ values spanning from <1 μM to >10 μM depending on substitution geometry, confirming that the 3-yl versus 2-yl attachment topology is a determinant of target engagement [1]. For procurement purposes, the 3-yl isomer provides a distinct vector for fragment elaboration that is geometrically inaccessible from the 2-yl isomer .
| Evidence Dimension | Substitution position (thiophene ring attachment point of acetic acid moiety) and resultant SMILES |
|---|---|
| Target Compound Data | Acetic acid at thiophene 3-position (β-carbon); cyano at 4-position. SMILES: O=C(O)Cc1cscc1C#N (canonical) |
| Comparator Or Baseline | 2-(4-Cyanothiophen-2-yl)acetic acid (CAS 1508729-61-0): Acetic acid at thiophene 2-position (α-carbon, adjacent to S); cyano at 4-position. SMILES: N#Cc1csc(CC(=O)O) |
| Quantified Difference | Regioisomeric: identical MW (167.19), identical formula (C₇H₅NO₂S), different attachment topology (3-yl vs. 2-yl). Glucagon receptor antagonist IC₅₀ range across cyanothiophene regioisomers: <1 μM to >10 μM [1] |
| Conditions | Structural comparison based on SMILES and patent SAR data from glucagon receptor cAMP functional assay (WO2004092156A1) [1] |
Why This Matters
The 3-yl substitution pattern provides a distinct vector for fragment growth and scaffold hopping that is topologically inaccessible from the 2-yl isomer, directly influencing which derivative chemical space can be explored in lead optimization campaigns.
- [1] Erickson SD, Gillespie P, Guertin KR. Substituted 3-cyanothiophene acetamides as glucagon receptor antagonists. WO2004092156A1, published 2004-10-28. IC₅₀ values determined via glucagon-stimulated cAMP production in functional cell-based assay. View Source
